1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl-
CAS No.: 93798-36-8
Cat. No.: VC18687413
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93798-36-8 |
|---|---|
| Molecular Formula | C16H16O5 |
| Molecular Weight | 288.29 g/mol |
| IUPAC Name | 3,8,9-trihydroxy-6-methoxy-3-methyl-2,4-dihydroanthracen-1-one |
| Standard InChI | InChI=1S/C16H16O5/c1-16(20)6-9-3-8-4-10(21-2)5-11(17)13(8)15(19)14(9)12(18)7-16/h3-5,17,19-20H,6-7H2,1-2H3 |
| Standard InChI Key | BFMIUBHJKFRWIV-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)OC)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound has a molecular formula of and a molecular weight of 288.29 g/mol . Its IUPAC name, 3,8,9-trihydroxy-6-methoxy-3-methyl-2,4-dihydroanthracen-1-one, reflects the presence of hydroxyl, methoxy, and methyl substituents on a partially hydrogenated anthracenone skeleton . The (3R)-stereochemical configuration has been confirmed via spectroscopic analysis, distinguishing it from other diastereomers .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 288.29 g/mol | PubChem |
| SMILES | CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)OC)O | ChemSpider |
| InChIKey | BFMIUBHJKFRWIV-UHFFFAOYSA-N | PubChem |
Structural Analysis
The compound features a 1(2H)-anthracenone core with a 3,4-dihydro moiety, reducing aromaticity in the central ring. Key functional groups include:
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Three hydroxyl groups at positions 3, 8, and 9, contributing to hydrogen-bonding capacity .
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A methyl group at position 3, inducing steric effects that influence conformational stability .
X-ray crystallography of analogous anthracenones reveals planar aromatic systems with substituents adopting equatorial orientations to minimize steric strain . The (3R) configuration ensures optimal spatial arrangement for enzyme interactions in biosynthetic pathways .
Natural Occurrence and Biosynthesis
Plant Sources
Torosachrysone has been isolated from:
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Senna didymobotrya (Fabaceae): A medicinal plant used in traditional African remedies for gastrointestinal disorders .
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Senna septemtrionalis: Known for its laxative anthraquinones, with torosachrysone occurring as a minor metabolite .
Fungal Sources
In Talaromyces sp. F08Z-0631, torosachrysone serves as a precursor in the biosynthesis of physcion, a fungicidal anthraquinone. Heterologous expression of polyketide synthase (PKS) genes in Aspergillus oryzae enables scalable production .
Biosynthetic Pathway:
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Polyketide chain assembly: Acetyl-CoA and malonyl-CoA units are condensed by PKS.
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Cyclization: Forming the tetrahydroanthracene backbone.
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Post-modifications:
Synthesis and Modifications
Chemical Synthesis
A regioselective acylation strategy for anthracenones was developed by Lai et al. (2001) :
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Reduction of 1,5-dichloroanthraquinone with SnCl₂/HCl yields 1,5-dichloro-9(10H)-anthracenone.
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Acylation: Treatment with acyl chlorides (e.g., benzoyl chloride) in CH₂Cl₂/pyridine affords 9-acyloxy derivatives (75–90% yield) .
Biotechnological Production
Aspergillus oryzae strains engineered with Talaromyces PKS genes produce torosachrysone at titers of 120 mg/L. Alkaline extraction from fermentation broth yields physcion with >95% purity .
Biological Activities and Applications
Antifungal Activity
As a physcion precursor, torosachrysone contributes to the biosynthesis of a commercial biopesticide effective against powdery mildew (Blumeria graminis) . Physcion disrupts fungal membrane integrity via lipid peroxidation .
Antioxidant Properties
Anthracenones with adjacent hydroxyl groups (e.g., C8/C9) show radical scavenging activity in lipid peroxidation assays, with EC₅₀ values comparable to tocopherol .
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